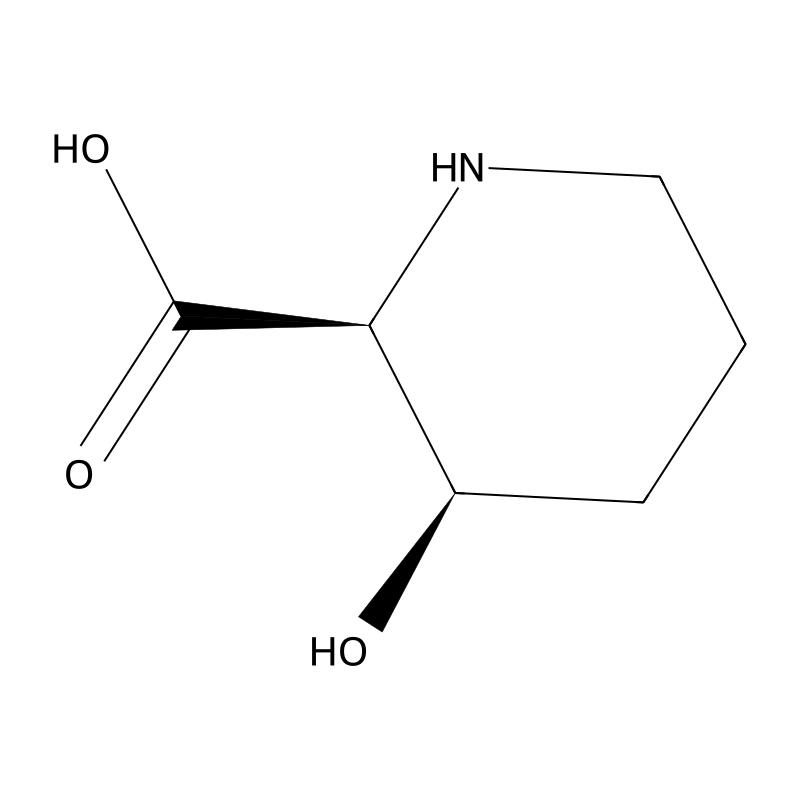

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry:

- HPC as a Building Block: Due to its unique structure and functional groups, HPC serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Researchers have explored its use in developing new inhibitors for enzymes involved in various diseases, including Alzheimer's disease and cancer [].

- HPC Derivatives: Researchers have synthesized and evaluated various derivatives of HPC for their potential biological activities. Some studies suggest these derivatives may have anticonvulsant, anti-inflammatory, and antibacterial properties [, ].

Organic Synthesis:

- Asymmetric Catalysis: HPC can be employed as a chiral ligand in asymmetric catalysis, a technique for creating molecules with specific stereochemistry. This approach allows for the synthesis of enantiomerically pure compounds, crucial in developing drugs and other chiral pharmaceuticals [].

Material Science:

- Chiral Recognition: HPC's chiral nature makes it a potential candidate for developing materials with the ability to recognize and differentiate between other chiral molecules. This property could be useful in various applications, including sensor development and enantioselective separation techniques [].

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a piperidine ring, which contributes to its unique properties. The stereochemistry at the 2 and 3 positions is crucial for its biological activity and interactions. This compound is often explored in medicinal chemistry due to its potential therapeutic applications.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides by reacting with amines.

- Reduction: The hydroxyl group can undergo oxidation or reduction, affecting the compound's reactivity.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of piperidine derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid exhibits significant biological activities, including:

- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress .

- Antimicrobial Activity: Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi .

- Neuroprotective Effects: Some derivatives have been investigated for their potential in protecting neuronal cells from damage, indicating a role in treating neurodegenerative diseases .

Several synthetic routes can be employed to produce (2S,3R)-3-hydroxypiperidine-2-carboxylic acid:

- Starting from Piperidine Derivatives: The compound can be synthesized through the hydrolysis of suitable piperidine derivatives containing carboxylic acid precursors.

- Enzymatic Synthesis: Utilizing specific enzymes that can catalyze the formation of the hydroxyl and carboxylic groups at the desired stereocenters.

- Chemical Synthesis: Conventional organic synthesis methods involving multi-step reactions where starting materials undergo transformations through various functional group interconversions.

These methods allow for the production of both enantiomers, although (2S,3R)-isomer is often preferred for its biological efficacy.

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid has several applications:

- Pharmaceutical Development: Its structural features make it a candidate for drug design targeting various diseases, particularly those involving oxidative stress or microbial infections.

- Research Tool: Used in studies exploring structure-activity relationships in medicinal chemistry .

- Chemical Intermediates: Serves as a precursor for synthesizing more complex molecules in organic synthesis.

Research into the interactions of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid with biological macromolecules has revealed:

- Binding Affinity Studies: Investigations on how this compound interacts with proteins and receptors can provide insights into its mechanism of action.

- Structure-Activity Relationship Analysis: Studies focusing on how variations in structure affect biological activity are crucial for optimizing its therapeutic potential .

These studies are essential for understanding how modifications to this compound can enhance its efficacy and reduce side effects.

Several compounds share structural similarities with (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydroxypiperidine | Hydroxyl group on piperidine | Lacks carboxylic acid functionality |

| 2-Pyrrolidinone | Five-membered ring with similar nitrogen functionality | Different ring size and electronic properties |

| (S)-N-Boc-3-hydroxypiperidine | Boc protecting group on nitrogen | Enhanced stability and ease of handling |

| 4-Hydroxyproline | Hydroxyl group on proline | Different backbone structure affecting bioactivity |

The uniqueness of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups that confer distinct biological properties not observed in these other compounds. This makes it an attractive target for further research and development in medicinal chemistry.

Distribution in Natural Products and Alkaloids

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid is a stereoisomer of pipecolic acid, a cyclic imino acid widely distributed in plants and microorganisms. Unlike its proteinogenic counterparts, this compound is primarily found in specialized metabolites that mediate ecological interactions. For example, it is a key component of tetrazomine, a cytotoxic alkaloid isolated from Streptomyces species, where it contributes to the molecule’s rigid bicyclic structure [7]. Similarly, the compound forms part of ulleungamides, cyclic depsipeptides produced by marine bacteria, which exhibit antifungal activity [7].

In plants, hydroxylated piperidine derivatives are often associated with defense mechanisms. The (2S,3R) configuration is observed in certain Fabaceae family alkaloids, where it modulates interactions with herbivores by interfering with neurotransmitter systems [6]. Microbial biosynthesis pathways, such as those in Streptomyces spp., utilize this compound as an intermediate in the production of siderophores, which are critical for iron acquisition in nutrient-poor environments [6].

Table 1: Natural Products Containing (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid

| Natural Product | Source Organism | Biological Activity |

|---|---|---|

| Tetrazomine | Streptomyces sp. | Cytotoxic |

| Ulleungamide | Marine bacteria | Antifungal |

| GE81112 | Streptomyces sp. | Antibacterial |

| Damipipecolin | Fungal endophytes | Anti-inflammatory |

Role in Tetrapeptide Antibiotic GE81112

The tetrapeptide antibiotic GE81112, produced by Streptomyces species, incorporates (2S,3R)-3-hydroxypiperidine-2-carboxylic acid as its first residue (AA1). This compound’s stereochemistry is critical for GE81112’s ability to inhibit bacterial translation initiation by binding to the 30S ribosomal subunit [4] [5]. Structural studies reveal that the hydroxyl group at position 3 of the piperidine ring forms hydrogen bonds with conserved bases in the 16S rRNA (e.g., G693 and C795), stabilizing the antibiotic’s interaction with the ribosome [4].

GE81112’s mechanism involves preventing the initiator tRNA from locking into the ribosomal P-site, thereby blocking conformational changes in initiation factor IF3 [4]. The (2S,3R) configuration of the hydroxypiperidine moiety ensures optimal spatial alignment with the rRNA backbone, a feature confirmed by structure-activity relationship (SAR) studies [5]. Modifications to the hydroxyl group or stereochemistry abolish antimicrobial activity, underscoring the residue’s indispensability [5].

Table 2: Key Interactions of (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid in GE81112

| Interaction Partner | Type of Interaction | Functional Outcome |

|---|---|---|

| 16S rRNA G693 | Hydrogen bonding | Ribosomal binding |

| 16S rRNA C795 | π-stacking | Conformational stabilization |

| Initiation factor IF3 | Allosteric modulation | Inhibition of tRNA locking |

Presence in Other Bioactive Natural Compounds

Beyond GE81112, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is integral to several bioactive molecules. In palinavir, an HIV protease inhibitor, the compound’s rigid cyclic structure enhances binding affinity to viral enzymes [7]. It also appears in halichonadins, marine alkaloids with antitumor properties, where its hydroxyl group mediates interactions with cellular kinases [7].

Fungal secondary metabolites, such as those from Aspergillus species, utilize this compound in siderophore complexes to chelate iron, facilitating survival in hostile environments [6]. Additionally, its presence in MK-7655, a β-lactamase inhibitor, highlights its utility in overcoming antibiotic resistance [7]. The versatility of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid stems from its ability to adopt conformations that complement diverse biological targets.

Evolutionary and Ecological Significance

The biosynthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is catalyzed by enzymes such as lysine cyclodeaminase (LCD) and pipecolic acid hydroxylase (GetF), which are conserved in Streptomyces and other actinobacteria [6]. These pathways likely evolved to support secondary metabolite production, conferring competitive advantages in microbial communities. For instance, GE81112-producing strains inhibit neighboring bacteria by disrupting translation, securing ecological niches [4].

In plants, horizontal gene transfer events may have introduced microbial biosynthetic genes, enabling the production of piperidine-based alkaloids as chemical defenses [6]. The compound’s stability under physiological conditions and its chiral specificity suggest prolonged evolutionary optimization for target interactions. Furthermore, its role in iron acquisition systems underscores its importance in survival under nutrient-limiting conditions, a trait favored in both terrestrial and marine ecosystems [6] [7].

Chemical Synthesis Approaches

D-Glucose-Based Chiron Approach

The utilization of naturally occurring D-glucose as a chiral pool starting material represents one of the most elegant approaches to the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. This methodology capitalizes on the inherent chirality and readily available nature of glucose derivatives to establish the required stereochemical configuration.

The chiron approach typically commences with the conversion of D-glucose into key intermediates that possess the appropriate carbon framework and stereochemical information necessary for piperidine ring construction. Kumar and Dhavale demonstrated a particularly effective route wherein D-glucose was converted to 3-azidopentodialdose, a synthetic equivalent of meso-pentodialdose. This transformation involves selective protection of hydroxyl groups followed by oxidative cleavage to generate the dialdehyde functionality.

The subsequent synthetic sequence employs Wittig olefination as a critical carbon-carbon bond forming reaction. The 3-azidopentodialdose intermediate undergoes reaction with appropriate phosphonium ylides to establish the olefinic linkage that will eventually be reduced to form the piperidine ring backbone. This approach is particularly noteworthy because it allows for the installation of both the nitrogen functionality (through the azide group) and the carboxylic acid moiety in a stereocontrolled manner.

The reduction phase of this synthesis typically involves catalytic hydrogenation conditions that simultaneously reduce the azide to an amine and the olefin to form the saturated carbon chain. The intramolecular reductive cyclization that follows results in piperidine ring formation with high stereoselectivity, as the pre-existing stereochemistry of the glucose-derived framework directs the cyclization outcome.

Recent developments in this area have focused on improving the overall efficiency of the transformation while maintaining the high levels of stereocontrol that characterize glucose-based syntheses. Pawar and coworkers reported yields of up to 86% for the conversion of glucose derivatives to hydroxypiperidine carboxylic acid systems using optimized Wittig conditions and carefully controlled reduction protocols.

D-Serine as Chiral Template

The employment of D-serine as a chiral template offers another compelling approach to the asymmetric synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. This methodology exploits the readily available nature of both D- and L-serine enantiomers and their established chemistry for the construction of complex nitrogen-containing heterocycles.

The synthetic strategy typically begins with the conversion of D-serine to appropriately protected derivatives that can undergo subsequent elaboration. Protection of the amino group as a carbamate or similar nitrogen-protecting group, combined with esterification of the carboxylic acid functionality, provides stable intermediates for further manipulation. The hydroxyl group present in serine serves as a convenient handle for introducing additional carbon atoms through alkylation reactions.

One particularly effective approach involves the conversion of protected serine derivatives to the corresponding aldehydes through reduction and oxidation sequences. These aldehydes can then serve as electrophilic partners in various carbon-carbon bond forming reactions, including aldol condensations and nucleophilic additions. The stereochemistry at the α-carbon of the serine derivative serves to direct the facial selectivity of these transformations.

The construction of the piperidine ring from serine-derived intermediates often employs cyclization strategies that capitalize on the pre-existing nitrogen functionality. Ring-closing metathesis reactions have proven particularly effective in this context, allowing for the formation of six-membered rings with high efficiency. The stereochemical outcome of these cyclizations is typically controlled by the configuration of the serine-derived starting material.

Studies by various research groups have demonstrated that serine-based approaches can deliver (2S,3R)-3-hydroxypiperidine-2-carboxylic acid derivatives in yields ranging from 60-85% with excellent enantioselectivity (>90% enantiomeric excess). These methods benefit from the commercial availability of both serine enantiomers, allowing access to either stereoisomer of the target compound through appropriate choice of starting material.

Chelation-Controlled Addition Strategies

Chelation-controlled addition reactions represent a powerful class of transformations for achieving high levels of stereocontrol in the synthesis of polyfunctional organic molecules. In the context of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid synthesis, these methodologies have found particular application in controlling the stereochemical outcome of carbon-carbon bond forming reactions.

The fundamental principle underlying chelation control involves the coordination of metal species to multiple functional groups within a substrate molecule, thereby creating a rigid chelated complex that presents distinct facial preferences for incoming nucleophiles or electrophiles. In the synthesis of hydroxypiperidine carboxylic acid derivatives, chelation control has been most successfully employed in reactions involving β-hydroxy ketones and related substrates.

Ghosh and Lei reported detailed studies on the chelation-controlled reduction of β-alkoxy ketones containing competing β'-oxygen functionality. Their work demonstrated that treatment of appropriately substituted ketones with lithium iodide and lithium aluminum hydride resulted in highly selective formation of syn-1,3-diol products with selectivities exceeding 99:1. This methodology proved particularly valuable for the synthesis of complex polyol systems that serve as precursors to hydroxypiperidine derivatives.

The mechanism of chelation-controlled reduction involves the initial coordination of the lithium cation to both the ketone carbonyl and the β-alkoxy oxygen atom, creating a five-membered chelate ring. This chelated complex presents the ketone carbonyl in a fixed orientation that favors hydride attack from a specific face, resulting in highly predictable stereochemical outcomes. The presence of the lithium iodide additive serves to enhance the chelating ability of the lithium cation while also facilitating the reduction process.

Extension of chelation-controlled methodologies to carbon-carbon bond forming reactions has been demonstrated in various contexts relevant to piperidine synthesis. Aldol reactions of chelating substrates with appropriately designed electrophiles can proceed with excellent diastereoselectivity when conducted under conditions that favor chelate formation. These transformations have proven particularly valuable for establishing the stereochemistry at positions adjacent to nitrogen functionality in piperidine precursors.

Wittig Olefination Pathways

The Wittig reaction and related olefination methodologies occupy a central position in the synthetic approaches to (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, offering reliable methods for carbon-carbon double bond formation with predictable stereochemical outcomes. These transformations are particularly valuable in piperidine synthesis because they allow for the introduction of unsaturated linkages that can subsequently be functionalized or reduced to complete ring formation.

The application of Wittig olefination to amino acid synthesis has been extensively developed, with particular attention focused on the preparation of unsaturated amino acid derivatives that can serve as precursors to cyclic systems. The synthesis of stereoselective Wittig reagents derived from amino acid starting materials represents a key advancement in this area, as these reagents maintain their chiral integrity during the olefination process while delivering products with high stereochemical fidelity.

Jugé and coworkers developed a particularly effective approach involving the quaternization of triphenylphosphine with γ-iodo NHBoc-amino esters derived from L-aspartic acid. The resulting phosphonium salts could be subjected to palladium-catalyzed deallylation to generate free carboxylic acid functionality, providing versatile Wittig reagents with protected amino acid architecture. These reagents proved capable of reacting with both aromatic and aliphatic aldehydes under mild phase-transfer conditions to deliver unsaturated amino acids without racemization.

The stereochemical outcome of Wittig reactions involving amino acid-derived phosphonium salts is typically controlled by the configuration of the starting amino acid and the nature of the substituents on the phosphorus center. Studies have demonstrated that the use of stabilized ylides generally favors E-selective olefination, while non-stabilized ylides can provide complementary Z-selectivity under appropriate conditions. This stereochemical control is crucial for subsequent transformations that rely on the geometry of the double bond for achieving desired ring-forming reactions.

Recent developments in the field have focused on expanding the scope of Wittig olefination to include more complex substrates and reaction conditions relevant to piperidine synthesis. The work of Chang and coworkers demonstrated that Wittig reagents could be effectively employed in the β-alkenylation of saturated N-heterocycles through C(sp3)-O bond activation, providing novel routes to functionalized piperidine derivatives. This methodology represents a significant advancement in the application of Wittig chemistry to complex heterocyclic synthesis.

Ring-Closing Metathesis Techniques

Ring-closing metathesis (RCM) has emerged as one of the most powerful and widely applicable methods for the construction of cyclic structures, including six-membered nitrogen heterocycles such as piperidines. The development of well-defined ruthenium carbene catalysts has revolutionized this field, providing access to complex ring systems under mild conditions with excellent functional group tolerance.

The application of RCM to piperidine synthesis typically involves the preparation of appropriately substituted dialkenyl amine, amide, or carbamate precursors that can undergo intramolecular olefin metathesis to form the six-membered ring. The stereochemical outcome of these cyclizations is generally controlled by the substitution pattern and configuration of the acyclic precursor, making this methodology particularly valuable for the synthesis of stereochemically defined piperidine derivatives.

Cossy and coworkers demonstrated the power of RCM in natural product synthesis through their enantioselective synthesis of piperidine alkaloids (+)-sedamine and (-)-prosophylline. Their approach employed key RCM reactions to construct the piperidine rings with excellent efficiency, achieving overall yields of 20% and 9.2% respectively over 12-15 steps from simple starting materials. The success of these syntheses highlighted the compatibility of RCM with complex, multifunctional substrates and its utility in convergent synthetic strategies.

The choice of RCM catalyst is critical for achieving optimal results in piperidine synthesis. Grubbs' first and second-generation catalysts have found widespread application, with the second-generation catalyst generally providing superior activity and functional group tolerance. The Hoveyda-Grubbs catalysts have also proven valuable, particularly in cases where enhanced thermal stability is required or where challenging substrate combinations are employed.

Stereoselective variants of RCM have been developed that allow for the construction of piperidines with defined stereochemistry at multiple positions. The work of Hu and coworkers demonstrated that trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines could be synthesized with high stereoselectivity through RCM of appropriately designed precursors followed by stereoselective hydrogenation. This methodology provided the first general approach to 4-substituted 3-amino piperidines with controlled stereochemistry at both positions.

The scalability of RCM-based piperidine syntheses has been demonstrated in various contexts, with reactions proceeding efficiently on gram scale when appropriate conditions are employed. This scalability, combined with the mild reaction conditions and excellent functional group tolerance of RCM, makes this methodology particularly attractive for both academic research and potential industrial applications.

Stereoselective Synthesis Methods

Asymmetric Dihydroxylation Strategies

The Sharpless asymmetric dihydroxylation (AD) reaction represents one of the most reliable and widely applicable methods for the enantioselective introduction of vicinal diol functionality into organic molecules. In the context of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid synthesis, this methodology has found particular application in the stereoselective functionalization of alkene precursors to establish the required hydroxyl-bearing stereocenter.

The asymmetric dihydroxylation reaction employs catalytic osmium tetroxide in combination with chiral ligands derived from cinchona alkaloids to achieve high levels of enantioselectivity in the conversion of alkenes to vicinal diols. The choice of ligand (DHQ)₂PHAL versus (DHQD)₂PHAL allows access to either enantiomer of the diol product, providing a versatile platform for the synthesis of both natural and unnatural stereoisomers of target molecules.

Kibayashi and coworkers developed an particularly effective application of asymmetric dihydroxylation in the synthesis of 2-(2,3-dihydroxypropyl)piperidine derivatives. Their approach employed iterative asymmetric dihydroxylation reactions to achieve enantiomeric enhancement, ultimately delivering all four stereoisomers of the target compound with greater than 98% enantiomeric excess. This methodology proved particularly valuable for the synthesis of naturally occurring piperidine alkaloids, including (-)-halosaline, (+)-sedridine, and various tetraponerine derivatives.

The substrate scope of asymmetric dihydroxylation in piperidine synthesis has been systematically explored, with particular attention focused on the dihydroxylation of nitrogen-containing alkenes and amino acid derivatives. Studies by Beak and coworkers demonstrated that γ-amino-α,β-unsaturated esters could be subjected to osmium-catalyzed dihydroxylation with excellent stereoselectivity when the amino group was appropriately protected as an arylketimine derivative. The stereochemical outcome of these reactions was found to depend strongly on the geometry of the starting alkene, with (E)-isomers providing anti-selectivity and (Z)-isomers favoring syn-diol formation.

The practical implementation of asymmetric dihydroxylation in synthesis requires careful attention to reaction conditions and substrate design to achieve optimal results. The use of methanesulfonamide as an additive has been shown to accelerate reactions with non-terminal olefins while maintaining high levels of enantioselectivity. Additionally, the development of "AD-mix-α" and "AD-mix-β" commercial reagent mixtures has simplified the practical application of this methodology by providing pre-optimized catalyst and ligand combinations.

Recent advances in asymmetric dihydroxylation methodology have focused on expanding the substrate scope and improving the practicality of the transformation. The development of polymer-supported osmium catalysts has addressed some of the cost and toxicity concerns associated with this methodology, while new ligand designs have extended the range of substrates that can be effectively dihydroxylated with high enantioselectivity.

Chelation-Controlled Reduction Approaches

Chelation-controlled reduction reactions provide powerful tools for achieving high levels of diastereoselectivity in the reduction of carbonyl compounds, particularly in cases where multiple oxygen-containing functional groups are present within the substrate. These methodologies have found extensive application in the synthesis of polyhydroxylated compounds, including precursors to (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

The mechanism of chelation-controlled reduction involves the coordination of metal reducing agents to multiple functional groups within the substrate, creating rigid chelated complexes that present distinct facial preferences for hydride delivery. The most commonly employed system for achieving this type of selectivity involves the combination of lithium aluminum hydride with lithium iodide, which enhances the chelating ability of the lithium cation while facilitating the reduction process.

Ghosh and Lei conducted detailed investigations of chelation-controlled reduction in the context of β-alkoxy ketone substrates containing competing β'-oxygen functionality. Their studies revealed that careful choice of reducing agent and reaction conditions could deliver syn-1,3-diol products with selectivities exceeding 99:1. This methodology proved particularly valuable for the construction of the δ-lactone moiety found in HMG-CoA reductase inhibitors such as compactin and mevinolin, demonstrating the broad applicability of chelation-controlled reduction in complex molecule synthesis.

The substrate requirements for effective chelation-controlled reduction typically involve the presence of appropriately positioned oxygen-containing functional groups that can coordinate to the metal center. β-Alkoxy ketones represent ideal substrates for this type of transformation, as the ketone carbonyl and alkoxy oxygen are positioned to form stable five-membered chelate rings with lithium-based reducing agents. The stereochemical outcome of the reduction is determined by the preferred conformation of the chelated complex and the approach trajectory of the hydride nucleophile.

Extension of chelation-controlled reduction methodology to more complex substrates has been demonstrated in various synthetic contexts. The work of Evans and coworkers showed that substrates containing multiple chelating sites could be reduced with high selectivity when appropriate conditions were employed to favor specific chelated conformations. These studies provided important insights into the factors that control selectivity in chelation-controlled processes and established guidelines for predicting stereochemical outcomes.

The practical application of chelation-controlled reduction in piperidine synthesis requires careful consideration of protecting group strategies and reaction sequencing. The presence of nitrogen functionality can interfere with chelation processes, necessitating the use of appropriate protecting groups or alternative reduction protocols. Recent developments in this area have focused on the development of more selective reducing agents and reaction conditions that are compatible with complex, polyfunctional substrates.

Chiral Auxiliaries in Stereocontrol

The use of chiral auxiliaries represents one of the most well-established and reliable approaches for achieving high levels of stereocontrol in organic synthesis. These temporary chiral controllers are covalently attached to achiral substrates, direct the stereochemical outcome of subsequent transformations, and are then removed to reveal the desired chiral product. In the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, chiral auxiliaries have found application in various contexts, including asymmetric alkylation, aldol reaction, and nucleophilic addition processes.

The application of Evans auxiliaries to amino acid synthesis has been extensively developed, with particular success achieved in asymmetric alkylation reactions of auxiliary-substituted glycine derivatives. The Schöllkopf auxiliary methodology, based on bis-lactim ethers derived from diketopiperazines, provides an alternative approach that has found widespread application in amino acid synthesis. These auxiliaries offer excellent levels of stereocontrol and can be easily removed under mild acidic conditions to reveal the free amino acid products.

Oppolzer sultam auxiliaries represent another important class of chiral controllers that have found application in piperidine synthesis. These camphor-derived auxiliaries offer complementary stereochemical preferences to Evans oxazolidinones and have proven particularly effective in radical-mediated transformations and cycloaddition reactions. The ability to access both enantiomers of the sultam auxiliary from readily available starting materials makes this methodology particularly versatile for accessing either stereoisomer of target compounds.

The development of amino acid-derived chiral auxiliaries has provided powerful tools specifically designed for the synthesis of nitrogen-containing heterocycles. These auxiliaries capitalize on the inherent chirality of natural amino acids while incorporating structural features that enhance their effectiveness as stereocontrolling elements. The proline-derived auxiliary developed by Kunz and coworkers has proven particularly effective for the asymmetric synthesis of carbohydrate and amino acid derivatives.

Recent advances in chiral auxiliary methodology have focused on the development of more efficient auxiliary systems that require lower loadings, are easier to remove, and provide higher levels of stereocontrol. The work of Corey and coworkers on chiral oxazaborolidine catalysts represents an important development in this area, providing catalytic alternatives to traditional stoichiometric auxiliary approaches. These catalytic systems offer significant advantages in terms of atom economy and cost effectiveness while maintaining the high levels of stereocontrol associated with auxiliary-based methodologies.

Scalable Synthesis Routes

Industrial-Scale Production Considerations

The transition from laboratory-scale synthetic methodologies to industrial-scale production of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid requires careful consideration of numerous factors including cost effectiveness, safety, environmental impact, and process robustness. Industrial synthesis must optimize not only chemical yield and selectivity but also overall process economics and sustainability.

The commercial production of piperidine and its derivatives currently relies heavily on traditional approaches such as the hydrogenation of pyridine, which suffers from the high cost of the pyridine feedstock and the harsh reaction conditions required for effective conversion. Alternative approaches based on bio-renewable feedstocks have gained increasing attention as potentially more sustainable and cost-effective routes to these important chemical intermediates.

Catalytic processes represent a critical component of industrial-scale piperidine synthesis, with particular emphasis on the development of heterogeneous catalysts that can be easily separated and recycled. The work described in patent literature demonstrates the use of cobalt-based catalysts for the hydrogenation of furfurylamine and tetrahydrofurfurylamine to piperidine, achieving yields of up to 84% under optimized conditions. These processes benefit from the ready availability of bio-derived furan compounds as starting materials.

Process intensification strategies have become increasingly important in industrial piperidine synthesis, with flow chemistry and continuous processing offering significant advantages over traditional batch operations. These approaches allow for better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and enhanced process control through real-time monitoring and adjustment capabilities. The implementation of flow processes for piperidine synthesis has been demonstrated on pilot scale with promising results for scale-up to commercial production.

Biocatalytic approaches to piperidine synthesis offer particular advantages for industrial implementation due to their mild reaction conditions, high selectivity, and environmental compatibility. The use of engineered microorganisms for the production of amino acid precursors has been demonstrated on commercial scale, with companies such as Ajinomoto achieving large-scale production of various amino acids through fermentation processes. The extension of these biocatalytic methodologies to hydroxypiperidine carboxylic acid derivatives represents an active area of industrial research and development.

Quality control and analytical considerations become particularly important in industrial-scale synthesis, requiring the development of robust analytical methods for monitoring reaction progress and product quality. The implementation of process analytical technology (PAT) allows for real-time monitoring of critical process parameters, enabling more precise control of reaction conditions and improved product consistency. These analytical capabilities are essential for meeting the stringent quality requirements associated with pharmaceutical and fine chemical applications.

Green Chemistry Approaches

The development of environmentally sustainable synthetic approaches to (2S,3R)-3-hydroxypiperidine-2-carboxylic acid has become increasingly important as the chemical industry seeks to reduce its environmental footprint while maintaining economic viability. Green chemistry principles provide a framework for designing synthetic processes that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks wherever possible.

Bio-renewable feedstock utilization represents a cornerstone of green chemistry approaches to piperidine synthesis. The conversion of biomass-derived platform chemicals such as furfural, 5-hydroxymethylfurfural, and levulinic acid to nitrogen-containing heterocycles has been extensively investigated as a sustainable alternative to petroleum-based synthetic routes. These approaches capitalize on the abundance of lignocellulosic biomass while providing access to complex chemical structures through carefully designed cascade reactions.

Wang and coworkers demonstrated an effective approach to piperidine synthesis from bio-renewable tetrahydrofurfurylamine using ReO-modified rhodium catalysts. Their methodology achieved piperidine yields of 91.5% under mild aqueous conditions, representing a significant improvement over traditional synthetic approaches in terms of both environmental impact and process efficiency. The use of water as solvent and the avoidance of harsh reaction conditions make this approach particularly attractive for industrial implementation.

Catalyst design plays a crucial role in green chemistry approaches to piperidine synthesis, with emphasis on the development of earth-abundant, non-toxic catalysts that can operate under mild conditions. The replacement of precious metal catalysts with iron, cobalt, and other base metals has been actively pursued, with several successful examples reported for piperidine formation reactions. These catalysts often exhibit comparable or superior performance to their precious metal counterparts while offering significant cost and sustainability advantages.

Solvent selection represents another critical component of green piperidine synthesis, with aqueous and bio-derived solvents receiving particular attention as environmentally benign alternatives to traditional organic solvents. The work of Villa and coworkers demonstrated that bio-based solvents such as fruit and vegetable extracts could be effectively employed for amino acid derivatization reactions, achieving comparable yields to conventional methods while significantly reducing environmental impact. These findings suggest broader applicability of bio-derived solvents in complex heterocycle synthesis.

Process integration and cascade reactions offer powerful tools for improving the overall sustainability of piperidine synthesis by reducing the number of discrete synthetic steps and minimizing waste generation. The development of one-pot multicomponent reactions that combine multiple bond-forming events in a single operation represents an active area of research with significant potential for industrial application. These approaches often employ catalytic systems that can promote multiple distinct transformations, leading to more efficient and sustainable synthetic processes.

The implementation of circular chemistry principles in piperidine synthesis involves the design of processes that can effectively utilize waste streams and byproducts as feedstocks for subsequent transformations. This approach requires careful consideration of the entire chemical supply chain and the development of integrated processes that minimize overall waste generation while maximizing resource utilization. Such strategies are particularly important for large-scale industrial implementation where waste disposal costs and environmental regulations significantly impact process economics.